N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide
Description
N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring, a sulfamoyl group, a phenyl ring, and a thiophene ring
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c20-14(13-3-1-10-23-13)18-11-4-6-12(7-5-11)24(21,22)19-15-16-8-2-9-17-15/h1-10H,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKBCMLLRYCZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-carboxylic acid under specific conditions to form the intermediate N-(4-aminophenyl)pyrimidine-2-sulfonamide. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to the presence of the pyrimidine ring and the sulfamoyl group, which confer specific chemical and biological properties. These structural features can enhance its binding affinity to certain biological targets and improve its stability under various conditions.
Biological Activity
N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a pyrimidine ring , and a sulfamoyl group , which contribute to its unique chemical properties. The structural formula can be represented as follows:
This configuration enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various biochemical pathways. For instance, it may inhibit dihydropteroate synthase, which is crucial for bacterial folic acid synthesis, thus exhibiting antibacterial properties .
- Receptor Modulation : It has been investigated for its ability to modulate receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting essential cellular processes .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thienopyrimidine-sulfonamide hybrids, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and moderate activity against Escherichia coli .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures effectively inhibited COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role for this compound in treating inflammatory conditions.
- Cancer Research : Investigations into the anticancer properties revealed that derivatives of this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent against malignancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
